molecular formula C22H28N2O B2553578 N-[(1,2-dimethylindol-5-yl)methyl]adamantane-1-carboxamide CAS No. 852137-08-7

N-[(1,2-dimethylindol-5-yl)methyl]adamantane-1-carboxamide

Cat. No. B2553578
CAS RN: 852137-08-7
M. Wt: 336.479
InChI Key: PKIAWTMRIZFXCS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of adamantane derivatives is well-documented in the provided literature. For instance, a microwave-assisted three-component one-pot cyclocondensation method was used to synthesize N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds with an adamantyl moiety, showing the utility of microwave-assisted synthesis in producing adamantane derivatives . Additionally, the synthesis of N-Aryl(benzyl)adamantane-1-carboxamides via the reaction of adamantane-1-carboxylic acid with aromatic amines in the presence of phosphorus trichloride is reported, which could be a relevant method for the synthesis of N-[(1,2-dimethylindol-5-yl)methyl]adamantane-1-carboxamide .

Molecular Structure Analysis

The molecular structure of adamantane derivatives is characterized by the presence of the adamantane moiety, which is a rigid, diamondoid structure that imparts unique physical and chemical properties to the compounds. The structure of these compounds is often confirmed by spectral and elemental analysis, as well as by single crystal X-ray diffraction in some cases . Density functional theory (DFT) calculations can complement these studies by providing insights into the electron density distribution within the molecules .

Chemical Reactions Analysis

The chemical reactivity of adamantane derivatives can be influenced by the presence of the adamantane moiety. For example, the synthesis of N-(3-chlorophenyl)-1-adamantanecarboxamide involves the acylation of 1-adamantanecarboxylic acid, which could be indicative of the reactivity of the carboxamide group in the presence of the adamantane core . The enthalpies of formation and vaporization of N,N-dimethyl derivatives of adamantane derivatives have been studied, providing information on the energetics of these compounds .

Physical and Chemical Properties Analysis

Adamantane derivatives exhibit a range of physical and chemical properties. For instance, adamantane-containing polyamide-imides show good solubility in various solvents and possess high glass transition temperatures and thermal stability . The tensile strength and modulus of these polymers are also notable, indicating the potential mechanical robustness of adamantane-containing compounds . The antibacterial and antiviral activities of some adamantane derivatives have been evaluated, demonstrating the potential biomedical applications of these compounds .

Scientific Research Applications

Multifunctional Neuroprotective Agents

Fluorescent heterocyclic adamantane amines have been synthesized, showcasing multifunctional neuroprotective activities. These compounds inhibited N-methyl-D-aspartate receptors, calcium channels, and nitric oxide synthase. They also showed free radical scavenging potential, indicating their application as multifunctional drugs in neuroprotection (Joubert et al., 2011).

Synthetic Processes

Efficient synthetic methods have been developed for adamantane derivatives. For instance, a process was established for the synthesis of adamantane 11-β-hydroxysteroid dehydrogenase-1 inhibitors, yielding compounds of high purity, suitable for development as active pharmaceutical ingredients (Becker et al., 2008).

Synthesis of Adamantane Derivatives

Novel adamantane derivatives have been synthesized and investigated for their potential applications. For instance, benzimidazole-5(6)-carboxamide derivatives bearing adamantane moiety were synthesized, which may find applications in diverse fields due to their unique structural features (Soselia et al., 2020).

properties

IUPAC Name

N-[(1,2-dimethylindol-5-yl)methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O/c1-14-5-19-9-15(3-4-20(19)24(14)2)13-23-21(25)22-10-16-6-17(11-22)8-18(7-16)12-22/h3-5,9,16-18H,6-8,10-13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKIAWTMRIZFXCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1,2-dimethylindol-5-yl)methyl]adamantane-1-carboxamide

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